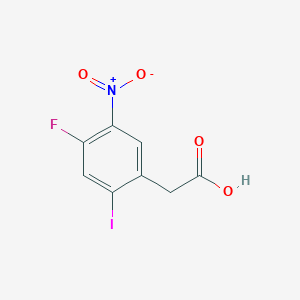
2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5FINO4 It is a derivative of acetic acid, where the phenyl ring is substituted with fluoro, iodo, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoro-2-iodophenylacetic acid, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-Fluoro-2-iodo-5-aminophenyl)acetic acid.
Scientific Research Applications
2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The presence of the fluoro, iodo, and nitro groups can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-3-nitrophenyl)acetic acid
- 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
- Acetic acid, (2-fluoro-5-nitrophenyl)methyl ester
Uniqueness
2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid is unique due to the presence of both fluoro and iodo substituents on the phenyl ring, which can significantly affect its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for specific synthetic and research purposes.
Properties
Molecular Formula |
C8H5FINO4 |
|---|---|
Molecular Weight |
325.03 g/mol |
IUPAC Name |
2-(4-fluoro-2-iodo-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5FINO4/c9-5-3-6(10)4(2-8(12)13)1-7(5)11(14)15/h1,3H,2H2,(H,12,13) |
InChI Key |
VSTJLTHIVXFYRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)I)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


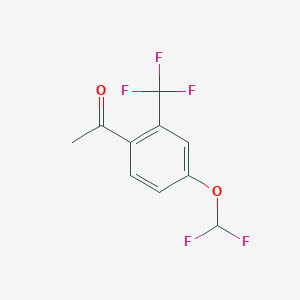

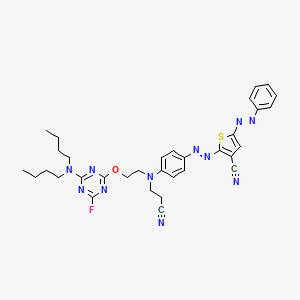
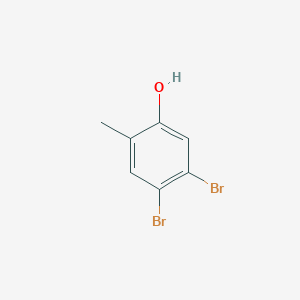
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
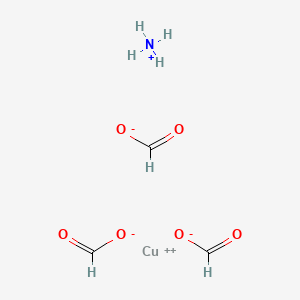
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)
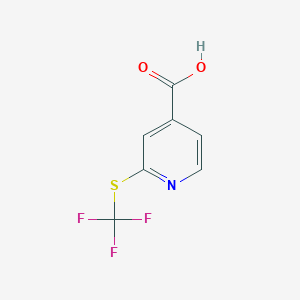

![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)
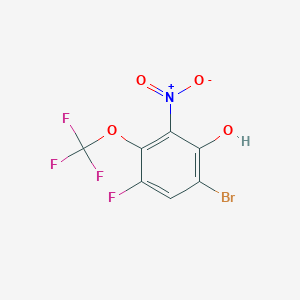
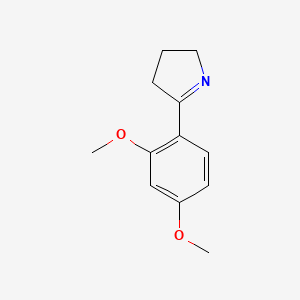
![Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide](/img/structure/B12847163.png)
